molecular formula C18H16FN5O3S2 B2536790 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-73-4

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2536790
CAS No.: 868225-73-4
M. Wt: 433.48
InChI Key: PBKVGJOXDGMVMP-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide features a dihydropyrimidinone core substituted with a thiophene-2-carboxamide group, a thioether linkage, and a 4-fluorobenzyl moiety. While direct pharmacological data for this compound is unavailable in the provided evidence, its design aligns with strategies for optimizing pharmacokinetic properties, such as enhanced lipophilicity (via the fluorobenzyl group) and hydrogen-bonding capacity (from the dihydropyrimidinone ring) .

Properties

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S2/c19-11-5-3-10(4-6-11)8-21-13(25)9-29-18-23-15(20)14(17(27)24-18)22-16(26)12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKVGJOXDGMVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities, particularly in the field of oncology. Its mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at various phases, notably G1 and G2/M phases.

The following table summarizes key findings from studies on the biological activity of the compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several preclinical studies have highlighted the efficacy of this compound:

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Thiophene Derivatives

describes 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (3), which shares a thiophene-carboxamide backbone but lacks the dihydropyrimidinone core. Key differences include:

  • Substituents : The acetyl and chlorophenyl groups in Compound 3 vs. the fluorobenzyl and thioether groups in the target compound.
  • Synthetic Routes: Compound 3 is synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone , whereas the target compound’s synthesis likely involves multi-step functionalization of a dihydropyrimidinone intermediate.

Pharmacological Implications : The chlorophenyl group in Compound 3 may reduce membrane permeability compared to the fluorobenzyl group in the target compound, which could enhance bioavailability.

Dihydropyridine and Dihydropyrimidinone Analogs

highlights dihydropyridine derivatives (e.g., AZ331 and AZ257 ) with thioether linkages and carboxamide substituents. Key comparisons include:

  • Core Structure: Dihydropyridine (AZ331/AZ257) vs. dihydropyrimidinone (target compound).
  • Substituents : AZ331 has a methoxyphenyl group, while AZ257 includes a bromophenyl moiety. Both lack the fluorobenzyl-thioether combination seen in the target compound.

Thiazolecarboxamide and Pyrimidine Derivatives

lists patented compounds such as N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide. Key distinctions:

  • Heterocyclic Core : Thiazole vs. thiophene in the target compound.
  • Substituents: Morpholinyl and chloromethylphenyl groups vs. fluorobenzyl and amino-oxoethylthio groups.

Functional Implications : The morpholinyl group in the patented compound may improve solubility, whereas the fluorobenzyl group in the target compound could enhance metabolic stability .

Thienopyrimidine Derivatives

and describe compounds like N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, which feature fused thienopyrimidine cores. Differences include:

  • Core Complexity: Thieno[2,3-d]pyrimidine vs. the simpler dihydropyrimidinone-thiophene combination.
  • Substituents : Tetrahydro-2H-pyran-4-yloxy groups vs. the thioether-fluorobenzyl motif.

Synthetic Challenges: The fused-ring system in thienopyrimidines may require more complex synthetic steps compared to the target compound’s modular design .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Pharmacological Notes
Target Compound Dihydropyrimidinone Thiophene-2-carboxamide, 4-fluorobenzyl Hypothesized kinase inhibition
Compound 3 (Ev2) Thiophene Acetyl, chlorophenyl Synthesized via cyclization
AZ331 (Ev3) Dihydropyridine Thioether, methoxyphenyl Structural analog (no activity data)
Patented Compound (Ev4) Thiazole-pyrimidine Morpholinyl, chloromethylphenyl Patent-protected; solubility focus

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what characterization data are critical for validation?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions, including:

  • Step 1: Formation of the pyrimidinone core via cyclization of thiourea derivatives under basic conditions.
  • Step 2: Introduction of the 4-fluorobenzylamine moiety via amide coupling using reagents like EDC/HOBt.
  • Step 3: Thioether linkage formation between the pyrimidinone and thiophene-2-carboxamide groups using a thiol-alkylation strategy.

Key Characterization Data:

  • NMR Spectroscopy: Confirm regioselectivity and purity (e.g., 1H^1H NMR for aromatic proton integration, 13C^{13}C NMR for carbonyl signals) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., observed vs. calculated [M+H]+^+) .
  • HPLC Purity Analysis: Ensure ≥95% purity by reverse-phase chromatography .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Impurity Profiles: Process-related impurities (e.g., acetylated byproducts) can modulate activity. Use HPLC-MS to profile impurities and correlate with bioassay results .
  • Stereochemical Variance: Chiral centers in the pyrimidinone or thiophene moieties may affect binding. Perform chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Assay Conditions: Standardize in vitro assays (e.g., cell line viability, enzyme inhibition protocols) to minimize variability. Include positive controls (e.g., reference inhibitors) .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • Reverse-Phase HPLC: Quantify purity and detect impurities using a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) .
  • Multinuclear NMR: Assign all protons and carbons, focusing on diagnostic peaks (e.g., NH2_2 at δ 5.8–6.2 ppm, carbonyls at δ 165–175 ppm) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies improve aqueous solubility for pharmacokinetic studies?

Methodological Answer:

  • Salt Formation: Convert the free base to a monopotassium salt (e.g., as in related pyrimidinone derivatives) to enhance solubility in polar solvents .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrimidinone NH2_2 site .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes for in vivo formulations .

Advanced: How should metabolic stability studies be designed for this compound?

Methodological Answer:

  • In Vitro Hepatic Microsome Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • Metabolite Identification: Use high-resolution MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • CYP Enzyme Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .

Basic: What are common synthetic impurities, and how are they controlled?

Methodological Answer:

  • Major Impurities:
    • Acetylated Byproducts: Formed during amide coupling steps. Controlled via reaction temperature modulation (<0°C) .
    • Oxidation Products: Thioether-to-sulfoxide derivatives. Mitigated using inert atmospheres (N2_2/Ar) .
  • Analytical Control: Track impurities via HPLC-DAD at 254 nm and enforce ≤0.15% thresholds per ICH guidelines .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the 4-fluorobenzyl or thiophene moieties (e.g., replace fluorine with chlorine or methyl groups) .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or proteases).
  • Biological Testing: Compare IC50_{50} values across analogs in enzyme inhibition assays to identify critical functional groups .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at −20°C under desiccation (silica gel) to prevent hydrolysis of the thioether bond .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to assess degradation pathways (e.g., oxidation, dimerization) .

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Assay Replication: Repeat assays in triplicate using independent compound batches to exclude batch-specific impurities .
  • Enzyme Source Comparison: Test against recombinant vs. tissue-extracted enzymes to identify source-dependent variability .
  • Negative Controls: Include vehicle-only and scrambled substrate controls to validate assay specificity .

Advanced: What computational methods predict metabolic hotspots in this compound?

Methodological Answer:

  • MetaSite Software: Predicts sites of CYP-mediated oxidation (e.g., benzylic carbons or sulfur atoms) .
  • DFT Calculations: Estimate bond dissociation energies (BDEs) for C-H bonds to identify labile positions prone to hydroxylation .

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